molecular formula C13H20N8O2S4 B11534039 N,N'-pentane-1,5-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}

N,N'-pentane-1,5-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}

Cat. No.: B11534039
M. Wt: 448.6 g/mol
InChI Key: UIIVISONOJAFAF-UHFFFAOYSA-N
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Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PENTYL)ACETAMIDE is a complex organic compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PENTYL)ACETAMIDE involves multiple steps. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with various electrophiles under controlled conditions. The reaction typically takes place in an acetic acid buffer/ethanol solution mixture, and cyclic voltammetry is used to monitor the process . Industrial production methods may involve constant current electrolysis (CCE) as a cost-effective method for forming S-S and S-C bonds .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized in the presence of oxidizing agents like p-benzoquinone.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or thiol groups are replaced by other functional groups.

Common reagents used in these reactions include p-benzoquinone, sodium borohydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PENTYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can modulate redox processes, which are crucial for many biological functions. The compound’s thiol groups can form disulfide bonds, affecting protein structure and function. Additionally, its ability to undergo nucleophilic substitution allows it to interact with various biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-amino-5-(methylthio)-1,3,4-thiadiazole . Compared to these, 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PENTYL)ACETAMIDE is unique due to its more complex structure, which may confer additional biological activities and applications.

Properties

Molecular Formula

C13H20N8O2S4

Molecular Weight

448.6 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]pentyl]acetamide

InChI

InChI=1S/C13H20N8O2S4/c14-10-18-20-12(26-10)24-6-8(22)16-4-2-1-3-5-17-9(23)7-25-13-21-19-11(15)27-13/h1-7H2,(H2,14,18)(H2,15,19)(H,16,22)(H,17,23)

InChI Key

UIIVISONOJAFAF-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)CSC1=NN=C(S1)N)CCNC(=O)CSC2=NN=C(S2)N

Origin of Product

United States

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